REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[C:7](Br)[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4].[F:11][C:12]([F:24])([F:23])[O:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1>>[F:1][C:2]1[CH:8]=[C:7]([C:16]2[CH:17]=[CH:18][CH:19]=[C:14]([O:13][C:12]([F:11])([F:23])[F:24])[CH:15]=2)[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4]
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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FC1=C(N)C(=CC(=C1)Br)F
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Name
|
|
Quantity
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1.28 g
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Type
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reactant
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Smiles
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FC(OC=1C=C(C=CC1)B(O)O)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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FC=1C=C(C=C(C1N)F)C1=CC(=CC=C1)OC(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.812 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |